molecular formula C14H8N2O5S B6117299 (3E)-7-Nitro-3-[2-oxo-2-(thiophen-2-YL)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-7-Nitro-3-[2-oxo-2-(thiophen-2-YL)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B6117299
M. Wt: 316.29 g/mol
InChI Key: CGYRTBGRXXHGMS-XFFZJAGNSA-N
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Description

(3E)-7-Nitro-3-[2-oxo-2-(thiophen-2-YL)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound with a unique structure that includes a nitro group, a thiophene ring, and a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-7-Nitro-3-[2-oxo-2-(thiophen-2-YL)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multiple steps. One common method starts with the preparation of the benzoxazinone core, followed by the introduction of the nitro group and the thiophene ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3E)-7-Nitro-3-[2-oxo-2-(thiophen-2-YL)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

(3E)-7-Nitro-3-[2-oxo-2-(thiophen-2-YL)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of (3E)-7-Nitro-3-[2-oxo-2-(thiophen-2-YL)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring and benzoxazinone core can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-7-Nitro-3-[2-oxo-2-(thiophen-2-YL)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its combination of a nitro group, thiophene ring, and benzoxazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(Z)-2-hydroxy-2-thiophen-2-ylethenyl]-7-nitro-1,4-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O5S/c17-11(13-2-1-5-22-13)7-10-14(18)21-12-6-8(16(19)20)3-4-9(12)15-10/h1-7,17H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYRTBGRXXHGMS-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C(=C/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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